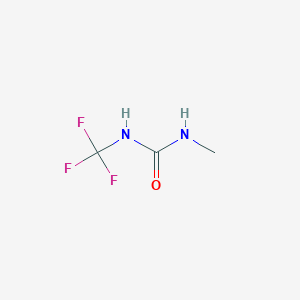
N-Methyl-N'-(trifluoromethyl)urea
Cat. No. B8697799
M. Wt: 142.08 g/mol
InChI Key: ZTIKQZVOPDMAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03982019
Procedure details


Methylamine (3.1 grams; 0.1 mol) is placed into a glass ampule of 30 ml capacity and is cooled in an acetone-dry ice bath. Trifluoromethyl isocyanate (11.1 grams; 0.1 mol) is added to the ampule and the ampule is sealed. The reaction mixture is slowly warmed up to room temperature and is allowed to stand at this temperature for a period of about 1 hour. At the end of this time the ampule is opened and the contents removed and distilled under reduced pressure to yield N-methyl-N'-trifluoromethyl urea.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH2:2].[F:3][C:4]([N:7]=[C:8]=[O:9])([F:6])[F:5]>>[CH3:1][NH:2][C:8]([NH:7][C:4]([F:6])([F:5])[F:3])=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Two
|
Name
|
|
|
Quantity
|
11.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(F)(F)N=C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled in an acetone-dry ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ampule is sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the contents removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(=O)NC(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
